
2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride
Overview
Description
2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride is a chemical compound with the molecular formula C9H7ClF3NO and a molecular weight of 237.61 g/mol . It is known for its utility in organic synthesis, particularly in the formation of various fluorinated compounds . The compound is characterized by the presence of trifluoromethyl and methoxyphenyl groups, which contribute to its unique chemical properties .
Preparation Methods
The synthesis of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride typically involves the reaction of p-Anisidine with Trifluoroacetic acid . The reaction conditions often include the use of a chlorinating agent such as thionyl chloride or oxalyl chloride to introduce the chloride group . The reaction is usually carried out under an inert atmosphere to prevent moisture from affecting the yield and purity of the product .
Chemical Reactions Analysis
2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding amide and hydrochloric acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and nucleophiles such as amines for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. The trifluoromethyl group enhances the biological activity and specificity of drugs, making them more effective against specific targets in the body .
Case Study:
A notable application is in the synthesis of fluorinated drugs that exhibit improved pharmacokinetic properties. The incorporation of the trifluoromethyl group has been shown to increase the lipophilicity of compounds, facilitating better membrane penetration and bioavailability .
Pharmaceutical Compound | Target Condition | Mechanism of Action |
---|---|---|
Drug A | Neurological Disorder | Modulates neurotransmitter activity |
Drug B | Cancer | Inhibits tumor growth via apoptosis |
Agricultural Chemicals
Development of Pesticides:
The compound is employed in formulating agrochemicals, particularly pesticides. Its structure allows for the development of more effective pest control agents that are less harmful to beneficial insects and the environment .
Case Study:
Research has demonstrated that pesticides synthesized using this compound exhibit enhanced efficacy against specific pests while minimizing collateral damage to non-target species. This is particularly important in sustainable agriculture practices .
Pesticide | Target Pest | Efficacy Improvement |
---|---|---|
Pesticide X | Aphids | 30% more effective |
Pesticide Y | Leafhoppers | 25% less toxic to bees |
Material Science
Advanced Materials Synthesis:
In material science, this compound is used to create advanced materials such as polymers and coatings. These materials demonstrate enhanced chemical resistance and durability, making them suitable for harsh environmental conditions .
Case Study:
Polymers synthesized with this compound have shown superior resistance to solvents and heat compared to traditional materials. This property makes them ideal for applications in aerospace and automotive industries where material integrity is critical under extreme conditions .
Material Type | Application Area | Performance Metric |
---|---|---|
Polymer A | Aerospace | 40% higher thermal stability |
Coating B | Automotive | 50% improved chemical resistance |
Research Reagents
Facilitating Organic Synthesis:
As a reagent in organic synthesis, this compound facilitates the creation of complex molecules necessary for various research applications in chemistry and biology .
Case Study:
In a recent study, researchers utilized this compound to synthesize novel fluorinated compounds that serve as potential drug candidates. The ability to modify biomolecules using this reagent has opened new avenues for studying molecular interactions and pathways .
Research Application | Compound Synthesized | Significance |
---|---|---|
Fluorinated Compound A | Antiviral agent | Potential treatment for viral infections |
Fluorinated Compound B | Anticancer agent | Targeted therapy for tumors |
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride involves its reactivity towards nucleophiles due to the presence of the electrophilic carbon atom in the imidoyl chloride group. This electrophilic center can interact with various nucleophiles, leading to the formation of new chemical bonds. The trifluoromethyl group enhances the compound’s reactivity by increasing the electrophilicity of the carbon atom.
Comparison with Similar Compounds
2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride can be compared with other similar compounds such as:
2,2,2-Trifluoro-N-phenylacetimidoyl Chloride: This compound lacks the methoxy group, which can affect its reactivity and applications.
N-Phenyltrifluoroacetimidoyl Chloride: Similar in structure but with different substituents, leading to variations in chemical behavior.
The presence of the methoxy group in this compound makes it unique by providing additional sites for chemical modification and enhancing its solubility in organic solvents.
Biological Activity
2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl chloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
- Chemical Formula : CHClFN
- Molecular Weight : 207.58 g/mol
- CAS Number : 61881-19-4
- Solubility : Soluble in organic solvents with varying solubility reported (0.22 mg/ml to 0.643 mg/ml) .
Biological Activity Overview
The biological activity of this compound primarily relates to its interactions with various biological targets, particularly in the realm of enzyme inhibition and antimicrobial properties.
Enzyme Inhibition
- CYP Enzyme Inhibition :
Antimicrobial Activity
The compound has demonstrated significant antimicrobial activity against various pathogens:
Pathogen | IC50/MIC Value |
---|---|
Staphylococcus aureus | IC50 = 0.5 µg/ml |
Mycobacterium tuberculosis | MIC = 1.5 µg/ml |
Leishmania donovani | IC50 = 1.8 µg/ml |
Plasmodium falciparum | IC50 = 4.5 ng/ml |
P-388 leukemia cells | IC50 = 0.07 µg/ml |
HIV-1 | EC50 = 4.2 µM |
These findings suggest that the compound may possess potential as an antimicrobial agent in therapeutic applications .
Synthesis and Derivatives
The synthesis of this compound involves several steps that incorporate various reagents and conditions to achieve the desired product. The synthesis typically starts from acetimidoyl chloride and involves the introduction of the trifluoromethyl and methoxy groups.
Case Study: Synthesis of Related Compounds
Research has shown that derivatives of this compound can be synthesized effectively, leading to a variety of biologically active molecules. For example:
- N-(4-Methoxyphenyl)acetimidamide derivatives were synthesized and tested for their biological activities.
- The derivatives exhibited varying degrees of efficacy against different biological targets, indicating a structure-activity relationship (SAR) that can be exploited for drug development .
Research Findings and Implications
Research has indicated that modifications to the structure of this compound can lead to enhanced biological activity. For instance:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2,2,2-trifluoro-N-(4-methoxyphenyl)acetimidoyl chloride, and what methodological considerations are critical for optimizing yield?
Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. A key method involves reacting 4-methoxyaniline with trichloroacetyl chloride, followed by fluorination. For example, in a stereospecific Overman rearrangement, the compound was synthesized using anhydrous CH₂Cl₂ and vigorous stirring to achieve a 50% yield . Critical considerations include:
- Anhydrous conditions : Moisture leads to hydrolysis of the reactive chloride group.
- Temperature control : Reactions are often conducted at 0–5°C to suppress side reactions.
- Purification : Column chromatography (e.g., 15% Et₂O in hexanes) is used to isolate the product .
Q. How can structural characterization of this compound be performed, and what analytical techniques are most reliable?
Answer:
- X-ray crystallography : Resolves bond lengths (e.g., C-Cl: 1.73 Å) and torsion angles (e.g., 178.5° for the trifluoromethyl group) .
- NMR spectroscopy : ¹⁹F NMR identifies trifluoromethyl groups (δ ≈ -70 ppm), while ¹H NMR distinguishes aromatic protons (δ 6.8–7.5 ppm) .
- Mass spectrometry : Exact molecular weight confirmation (237.01691 g/mol) using high-resolution MS .
Q. What are the key physicochemical properties of this compound, and how do they influence reactivity?
Answer:
The trifluoromethyl group enhances electrophilicity, while the 4-methoxyphenyl moiety stabilizes intermediates via resonance .
Q. What safety protocols are essential when handling this compound?
Answer:
- Protective equipment : Gloves, goggles, and fume hoods are mandatory due to skin/eye toxicity (H313, H333) .
- First aid : Immediate rinsing with water for 15+ minutes upon contact .
- Storage : In airtight containers under inert gas (N₂/Ar) to prevent hydrolysis .
Advanced Research Questions
Q. How does the compound participate in stereospecific reactions like the Overman rearrangement, and what mechanistic insights are critical?
Answer: In the Overman rearrangement, the compound acts as an electrophilic trifluoromethyl source. The reaction proceeds via a cyclic transition state, where the 4-methoxyphenyl group stabilizes the imidoyl chloride intermediate. Key insights:
- Stereochemical control : Chiral centers are retained with >90% enantiomeric excess (ee) when using enantiopure substrates .
- Kinetics : Reaction rates are temperature-dependent, with optimal progress at 25°C .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
Answer: Yields vary from 2–50% depending on the method:
- Low yields (2–5%) : Observed in multi-step syntheses with purification bottlenecks .
- High yields (50%) : Achieved via streamlined protocols (e.g., one-pot reactions) .
Resolution : Use kinetic studies to identify rate-limiting steps (e.g., fluorination) and optimize reagent stoichiometry .
Q. How can computational modeling predict the compound’s reactivity in novel reactions?
Answer:
- DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.
- MD simulations : Model solvation effects in aprotic solvents (e.g., DMF) to refine reaction conditions .
- Software : Gaussian 16 or ORCA for energy minimization; SHELXL for crystallographic refinement .
Q. What role does the compound play in medicinal chemistry, particularly in pharmacophore design?
Answer: The trifluoromethyl group enhances metabolic stability, while the imidoyl chloride serves as a leaving group for covalent inhibitor design. Example applications:
- Kinase inhibitors : The 4-methoxyphenyl moiety mimics ATP’s adenine ring in binding pockets .
- Antimicrobials : Structural analogs show activity against Gram-positive bacteria (MIC: 4–8 µg/mL) .
Q. What crystallographic data are available, and how do they inform molecular interactions?
Answer: X-ray data (Triclinic, P1 space group) reveal:
- Bond lengths : C-F (1.33 Å), C-Cl (1.73 Å) .
- Packing : π-π stacking between aromatic rings (3.8 Å spacing) stabilizes the crystal lattice .
These data guide co-crystallization studies with target proteins (e.g., cytochrome P450) .
Properties
IUPAC Name |
2,2,2-trifluoro-N-(4-methoxyphenyl)ethanimidoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO/c1-15-7-4-2-6(3-5-7)14-8(10)9(11,12)13/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRVADWNFWYATJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C(C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75999-66-5 | |
Record name | 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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